molecular formula C7H12ClNO4 B14157571 2-Methyl-2-(4-nitrophenyl)-propionicacid CAS No. 41757-81-7

2-Methyl-2-(4-nitrophenyl)-propionicacid

Cat. No.: B14157571
CAS No.: 41757-81-7
M. Wt: 209.63 g/mol
InChI Key: VJMUOSNHHFGAMF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonylamino group, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate typically involves the reaction of 3-chloro-2-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is typically performed in anhydrous ether solvents at low temperatures.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are 3-chloro-2-aminopropanoic acid and ethanol.

    Reduction: The major product is the corresponding alcohol, methyl 3-chloro-2-(hydroxyamino)propanoate.

Scientific Research Applications

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active metabolites that exert biological effects by modulating enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-2-aminopropanoate: Similar structure but lacks the ethoxycarbonylamino group.

    Ethyl 3-chloro-2-(ethoxycarbonylamino)propanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

    Methyl 3-bromo-2-(ethoxycarbonylamino)propanoate: Similar structure but has a bromo group instead of a chloro group.

Uniqueness

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is unique due to the presence of both a chloro group and an ethoxycarbonylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

41757-81-7

Molecular Formula

C7H12ClNO4

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-chloro-2-(ethoxycarbonylamino)propanoate

InChI

InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

VJMUOSNHHFGAMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CCl)C(=O)OC

Origin of Product

United States

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